molecular formula C15H17NO3 B1376055 Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1232542-21-0

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B1376055
CAS No.: 1232542-21-0
M. Wt: 259.3 g/mol
InChI Key: GDOXXSFSNQTKMD-UHFFFAOYSA-N
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Description

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS 1232542-21-0) is a high-purity chemical building block primarily utilized in the pharmaceutical and organic synthesis industries . This compound features a unique spirocyclic architecture that incorporates a ketone functional group, making it a versatile synthon for the development of novel Active Pharmaceutical Ingredients (APIs) . Its rigid spirocyclic core is valued in medicinal chemistry for its ability to enhance binding affinity and selectivity towards biological targets, and it is frequently investigated as a key intermediate in programs targeting neurological and cardiovascular disorders . The ketone at the 8-position is a reactive handle that enables further synthetic elaboration, for example through reductions or nucleophilic additions, to access a diverse array of functionalized azaspiro compounds . As a valuable scaffold, it is employed in research settings for studying enzyme inhibition and receptor interactions, aiding in the discovery of new therapeutic agents . This product is supplied for research purposes and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Proper storage conditions are sealed in a dry environment at room temperature .

Properties

IUPAC Name

benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-13-6-9-16(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOXXSFSNQTKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211304
Record name Phenylmethyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID501211304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232542-21-0
Record name Phenylmethyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232542-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzyl ester with an azaspiro compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its spirocyclic structure allows for the modification of biological activity, making it a candidate for developing new therapeutic agents.

Key Applications:

  • Antitubercular Activity : Research indicates that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis. For instance, certain modifications have shown minimum inhibitory concentration (MIC) values as low as 0.016 µg/mL against drug-sensitive strains, highlighting its potential in treating tuberculosis.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates various chemical reactions, including oxidation and reduction, which are pivotal in creating diverse chemical entities.

Reactions Involving this compound:

  • Oxidation : Can yield carboxylic acids when treated with oxidizing agents like potassium permanganate.
  • Reduction : Reduction reactions can produce alcohols or amines using lithium aluminum hydride or sodium borohydride.

These reactions make it a versatile compound for organic chemists looking to explore new synthetic pathways.

Biological Studies

This compound is also valuable in biological studies aimed at understanding enzyme interactions and molecular pathways.

Research Insights:

  • Cancer Research : Compounds with similar structures have been identified as inhibitors of critical cancer-related pathways, such as menin-MLL1 interactions and MAP/PI3K signaling pathways. These findings suggest that this compound may possess anticancer properties that warrant further investigation.

Case Studies and Research Findings

  • Antitubercular Activity Study :
    • A study demonstrated that specific derivatives of benzyl 8-oxo compounds exhibited potent antitubercular effects, paving the way for future drug development targeting tuberculosis.
  • Cancer Pathway Inhibition :
    • Research has highlighted the potential of benzyl 8-oxo compounds to inhibit pathways related to cancer progression, suggesting their role in developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 8-Oxo-5-Azaspiro[2.5]octane-5-Carboxylate

  • CAS No.: 143306-64-3
  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Differences: The tert-butyl ester group replaces the benzyl ester, reducing steric bulk and hydrophobicity. Lower molecular weight (225.28 vs. 259.3) may enhance solubility in non-polar solvents. Used as a building block in organic synthesis, with a reported purity of ≥95% .
Property Benzyl Ester tert-Butyl Ester
Molecular Weight 259.3 225.28
Storage Conditions 2–8°C Sealed, dry, 2–8°C
Purity >98% (research grade) 95% (industrial grade)
Hazard Statements Not specified H302, H315, H319 (irritant)

Inference : The tert-butyl derivative’s reduced steric hindrance may favor reactivity in nucleophilic substitutions, whereas the benzyl group could enhance aromatic interactions in target binding .

Benzyl 8-Amino-5-Azaspiro[2.5]octane-5-Carboxylate Hydrochloride

  • CAS No.: 1823500-42-0
  • Molecular Formula : C₁₅H₂₀N₂O₂·HCl
  • Molecular Weight : 296.79 g/mol
  • The hydrochloride salt improves aqueous solubility compared to the neutral oxo derivative.

Applications: This amino-substituted spiro compound is valuable for synthesizing peptidomimetics or kinase inhibitors, leveraging its amine for covalent modifications .

Benzyl 1-Oxo-2,5-Diazaspiro[3.4]octane-5-Carboxylate

  • CAS No.: 914389-34-7
  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • Key Differences: The spiro ring system expands to [3.4]octane, altering ring strain and conformational flexibility.

Inference : The larger spiro system may influence bioavailability due to increased rigidity or altered metabolic stability .

1-Oxa-5-Azaspiro[2.5]octane-5-Carboxylic Acid tert-Butyl Ester

  • Molecular Formula: C₁₀H₁₇NO₃
  • Key Differences :
    • Replacement of 8-oxo with 1-oxa introduces an oxygen atom, modifying electronic properties.
    • The tert-butyl ester maintains lipophilicity but reduces aromaticity compared to the benzyl variant .

Applications : This compound serves as a precursor for oxygen-rich spirocycles in natural product synthesis .

Biological Activity

Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS Number: 1232542-21-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a spirocyclic structure that includes an oxo group at the 8-position, contributing to its unique reactivity and biological properties.

Synthesis:
The compound can be synthesized through various methods, typically involving the reaction of appropriate azaspiro compounds with benzyl chloroformate in the presence of bases like triethylamine. This process is usually conducted in solvents such as dichloromethane under controlled conditions to optimize yield and purity .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Effects

The compound has also been evaluated for anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The spiro structure may allow it to fit into unique binding sites on enzymes or receptors, modulating their activity and leading to observed biological effects. Further research is needed to elucidate the precise molecular interactions involved .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial potential compared to standard antibiotics like ampicillin .

Case Study 2: Anticancer Activity

A separate investigation assessed the compound's effects on human breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM, indicating effective cytotoxicity. Flow cytometry analysis showed an increase in early apoptotic cells upon treatment with the compound, confirming its role in inducing programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundSpirocyclicYesYes
Benzyl 5-azaspiro[2.5]octane-5-carboxylateSpirocyclicLimitedNo
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylateSpirocyclicModerateModerate

This table illustrates that while similar compounds may share structural characteristics, their biological activities can vary significantly.

Q & A

Q. What are the established synthetic routes for Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate?

The synthesis involves cyclization and protective group strategies. Starting from bicyclic ketones, the benzyl carbamate group is introduced via reaction with benzyl chloroformate under basic conditions. Oxidation at the 8-position is achieved using agents like RuO₄ or KMnO₄. Similar tert-butyl analogs (e.g., tert-butyl 5-azaspiro[2.5]octane-5-carboxylate) are synthesized via carbamate protection, as reported in Combi-Blocks catalogs . Purification employs silica gel chromatography, with purity ≥95% confirmed by HPLC .

Q. How is the spirocyclic structure confirmed experimentally?

X-ray crystallography using SHELXL software resolves the spiro junction geometry . NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) assigns proton environments, while IR confirms the carbonyl group. Mass spectrometry validates the molecular weight (C₁₅H₁₇NO₃, ~259.3 g/mol) .

Q. What are the key reactivity features of the 8-oxo group?

The ketone undergoes nucleophilic additions (e.g., Grignard reactions), but steric hindrance from the spiro structure may slow reactivity. Protection as an enol ether (using trimethylsilyl chloride) is sometimes required, as seen in tert-butyl analogs from Enamine Ltd .

Q. What analytical techniques are used to assess purity?

HPLC (≥95% purity) and LC-MS monitor impurities. Melting points and spectral data (NMR, IR) are cross-referenced with literature, such as Kanto Reagents’ protocols for related carbamates .

Q. How is the compound stored to ensure stability?

Stored under inert gas (N₂/Ar) at –20°C to prevent oxidation of the 8-oxo group. Stability studies under accelerated conditions (40°C/75% RH) guide shelf-life recommendations, as per handling guidelines for similar azaspiro compounds .

Advanced Research Questions

Q. What challenges arise in stereochemical control during synthesis?

The spiro system’s rigidity can lead to diastereomer formation. Kinetic vs. thermodynamic control in cyclization is optimized using chiral auxiliaries or asymmetric catalysis, as reported by PharmaBlock for related azaspiro compounds . Solvent polarity (e.g., DMF vs. THF) and low-temperature conditions (–78°C) favor desired stereoisomers, monitored via chiral HPLC .

Q. How is this compound applied in protease inhibitor design?

The spiro core mimics enzymatic transition states. Modifications at the benzyl group (e.g., electron-withdrawing substituents) enhance binding to protease active sites, as seen in Biopharmacule’s azaspiro derivatives . In vitro assays with HIV-1 protease measure IC₅₀ values, comparing activity to control inhibitors .

Q. How are crystallographic data discrepancies resolved for azaspiro compounds?

High-resolution data (≤1.0 Å) and twin refinement in SHELXL address lattice disorder. SHELXPRO interfaces model solvent inclusion, while NMR data cross-validate structural assignments . For example, tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate required iterative refinement to resolve spiro geometry .

Q. What strategies remove synthesis byproducts (e.g., uncyclized precursors)?

Gradient elution (hexane/EtOAc) in flash chromatography separates diastereomers. Recrystallization from ethanol/water improves purity. Reaction stoichiometry and time are adjusted to minimize byproducts, guided by LC-MS impurity profiles .

Q. How does the compound’s solubility impact formulation in drug delivery?

Limited aqueous solubility (predicted logP ~1.5) necessitates prodrug strategies or nanoparticle encapsulation. Co-solvents (e.g., PEG 400) enhance solubility in preclinical studies, as demonstrated for tert-butyl analogs in PharmaBlock’s spirocyclic libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Reactant of Route 2
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Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate

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